5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine
Description
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine is a pyridine derivative featuring a tert-butylamine substituent at the 2-position and a 1-aminopropyl chain at the 5-position. This compound’s structure combines steric bulk (tert-butyl) with a flexible amine-containing side chain, which may enhance solubility and modulate interactions with biological targets.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-10(13)9-6-7-11(14-8-9)15-12(2,3)4/h6-8,10H,5,13H2,1-4H3,(H,14,15) |
InChI Key |
BXDYBZNKINEUEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)NC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Properties
The structure of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine comprises a pyridine core functionalized with two substituents:
- N-tert-butyl group : Attached to the amino nitrogen at the 2-position, contributing steric bulk and influencing reactivity.
- 1-Aminopropyl chain : A three-carbon alkyl chain terminating in a primary amine at the 5-position, enabling further derivatization.
Key physicochemical properties include:
Synthetic Strategies
Retrosynthetic Analysis
The target molecule can be dissected into two key components:
- Pyridine backbone with pre-installed substituents.
- 1-Aminopropyl side chain introduced via coupling or alkylation.
Two primary routes emerge:
- Route A : Functionalization of a pre-formed pyridine derivative.
- Route B : De novo construction of the pyridine ring with substituents in place.
Route A: Sequential Functionalization of 2-Aminopyridine
Step 1: N-tert-Butylation of 2-Aminopyridine
Reaction : Alkylation of 2-aminopyridine with tert-butyl bromide.
Conditions :
- Base: K₂CO₃ or DIEA in DMF.
- Temperature: 80–100°C, 12–24 h.
Mechanism : Nucleophilic substitution (SN2) at the amino group.
Outcome :
- N-tert-butyl-2-aminopyridine (Intermediate 1) is obtained in 70–85% yield.
Route B: Pyridine Ring Construction
Hantzsch Dihydropyridine Synthesis
Reagents :
- 1-Aminopropane, tert-butylamine, acetylacetone, and ammonium acetate.
Conditions : - Solvent: EtOH, reflux (12 h).
Mechanism : Cyclocondensation to form dihydropyridine, followed by oxidation.
Yield : 40–50%.
Oxidation to Pyridine
Reagent : MnO₂ or DDQ.
Conditions : Room temperature, 6–8 h.
Outcome : Aromatization to pyridine core.
Optimization and Challenges
Characterization Data
Spectroscopic Analysis
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Suzuki Coupling | 75 | 98 |
| Reductive Amination | 55 | 92 |
| Hantzsch Synthesis | 45 | 85 |
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine with related pyridine derivatives:
Key Observations:
- Aminopropyl vs. Halogen: The 1-aminopropyl chain in the target compound likely improves water solubility compared to bromine or iodine substituents (e.g., HB430: 3-iodo-5-trifluoromethyl), which increase molecular weight and lipophilicity .
- Biological Activity: Oxadiazole-containing analogs () exhibit anticancer activity via mechanisms possibly linked to DNA intercalation or kinase inhibition.
Pharmacological and Physicochemical Properties
Solubility and Stability:
- Target Compound: The 1-aminopropyl chain introduces hydrogen-bonding capacity, improving aqueous solubility relative to halogenated analogs (e.g., : logP ~2.5). However, the tert-butyl group may offset this by increasing logP .
- Halogenated Derivatives : Bromine and iodine substituents (e.g., HB430, HB431) enhance stability and electrophilicity but reduce solubility, limiting bioavailability .
Biological Activity
5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has a molecular formula that includes a pyridine ring substituted with an aminopropyl group and a tert-butyl moiety. Its structural characteristics suggest versatility in interacting with various biological targets, particularly in cancer therapy.
Research indicates that 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine may play a role in modulating kinase activity, which is crucial for cell proliferation and survival. This compound is particularly noted for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are essential in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Anticancer Properties
Studies have shown that compounds similar to 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine exhibit significant cytotoxic effects on various cancer cell lines. For instance, its structural analogs have been reported to induce methuosis, a form of cell death characterized by extensive vacuolization, which is linked to the disruption of microtubule dynamics .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | GI50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 1a | 2.5 | Induces methuosis |
| Compound 2b | 10 | Microtubule disruption |
| Compound 3c | 0.1 | CDK inhibition |
Inhibition of Nitric Oxide Synthase
The compound has also been explored for its inhibitory effects on human neuronal nitric oxide synthase (hnNOS). This inhibition is crucial as it can lead to reduced nitric oxide production, which is implicated in various neurological disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic applications:
- Study on Anticancer Agents : A series of indolyl-pyridinyl-propenones were evaluated for their ability to disrupt microtubule polymerization and induce cell death through methuosis. The findings suggest that structural modifications can significantly enhance cytotoxicity against glioblastoma cells .
- Inhibitory Activity Against Cholinesterases : Research has indicated that certain derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The presence of the aminopropyl group enhances binding affinity, leading to increased inhibition rates .
- Neuronal Protection Studies : Investigations into the effects on hnNOS revealed that specific modifications enhance selectivity and potency, indicating potential for developing neuroprotective agents .
Q & A
Basic: What are the common synthetic routes for 5-(1-Aminopropyl)-N-(tert-butyl)pyridin-2-amine?
The synthesis typically involves N-alkylation and cross-coupling reactions . For example:
- N-alkylation : Reacting a pyridin-2-amine precursor with 1-aminopropyl bromide in the presence of a base (e.g., K₂CO₃) in polar solvents like ethanol or methanol .
- Palladium-catalyzed cross-coupling : Using Pd₂(dba)₃ and BINAP in toluene under inert atmospheres to introduce the tert-butyl group, as demonstrated in similar tert-butyl-pyridin-2-amine syntheses .
- tert-Butyl carbamate deprotection : Hydrolysis of tert-butyl carbamate intermediates (e.g., using HCl/MeOH) to yield the free amine .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential:
- ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyridine aromatic protons at 6.5–8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₁H₂₀N₃) .
- FT-IR : Validates amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations .
Advanced: How does the tert-butyl group affect regioselectivity in further functionalization?
The steric bulk of the tert-butyl group directs electrophilic substitutions to the meta position of the pyridine ring. For instance:
- Bromination : Preferential substitution at the 5-position (meta to tert-butyl) due to steric hindrance at ortho/para positions .
- Cross-coupling : Suzuki-Miyaura reactions favor coupling at the less hindered 3-position, as observed in analogous tert-butyl-pyridin-2-amine derivatives .
Advanced: What mechanistic insights explain yield variations in N-alkylation steps?
Yield discrepancies arise from solvent polarity and base strength :
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving alkylation efficiency .
- Strong bases (e.g., NaH) may deprotonate the amine but risk side reactions (e.g., elimination), while weaker bases (e.g., K₂CO₃) minimize byproducts .
- Competing O- vs. N-alkylation in protic solvents (e.g., ethanol) can reduce yields, necessitating careful solvent selection .
Advanced: What biological applications are suggested by structural analogs of this compound?
Analogous pyridin-2-amine derivatives exhibit:
- Anticancer activity : Brominated analogs (e.g., 5-bromo-N-butyl-4-methylpyridin-2-amine) inhibit kinase pathways in tumor models .
- Antimicrobial properties : Ethyl and methyl derivatives show moderate activity against Gram-positive bacteria .
- CNS modulation : Tert-butyl groups enhance blood-brain barrier penetration, making the compound a candidate for neuropharmacology studies .
Advanced: How can researchers resolve contradictions in reported synthetic yields?
Systematic reaction parameter optimization is key:
- Temperature control : Higher temperatures (80–100°C) improve kinetics but may degrade sensitive intermediates .
- Catalyst loading : Adjusting Pd₂(dba)₃/BINAP ratios (e.g., 5–10 mol%) balances cost and efficiency in cross-coupling steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) enhances purity .
Advanced: What strategies mitigate steric hindrance during functionalization?
- Microwave-assisted synthesis : Accelerates reactions, reducing decomposition risks .
- Directed ortho-metalation : Use of directing groups (e.g., amides) to overcome tert-butyl steric effects .
- Protection/deprotection : Temporarily masking the amine (e.g., Boc protection) to enable selective modifications .
Advanced: How can computational methods aid in predicting reactivity?
- DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions .
- Molecular docking : Screen for potential biological targets (e.g., kinase binding pockets) based on tert-butyl hydrophobicity .
- QSAR models : Correlate substituent effects (e.g., aminopropyl chain length) with biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
